![molecular formula C11H7NOS B12357675 9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
9bH-thieno[2,3-c]isoquinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-c]isoquinolin-5(4H)-one, commonly referred to as TIQ-A, is a compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). Initially studied for its efficacy in various in vivo models, TIQ-A has demonstrated significant potential in inhibiting multiple enzymes within the PARP family .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TIQ-A has been performed using various methods, including the Suzuki-Miyaura cross-coupling reaction followed by a multistep reaction sequence. This method has yielded TIQ-A in overall yields ranging from 14% to 33% . Additionally, continuous flow synthesis has been employed to improve the overall yield to 50% . The synthesis of alkoxy-substituted derivatives, such as 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one, has also been demonstrated .
Industrial Production Methods: While specific industrial production methods for TIQ-A are not extensively documented, the continuous flow synthesis method mentioned above suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: TIQ-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its selectivity and efficacy.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of TIQ-A include palladium catalysts for the Suzuki-Miyaura cross-coupling reaction and various alkylating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions include various substituted derivatives of TIQ-A, such as 8-methoxythieno[2,3-c]isoquinolin-5(4H)-one .
Aplicaciones Científicas De Investigación
TIQ-A has been extensively studied for its potential as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1). Its broad inhibition profile indicates that it could serve as a scaffold for developing specific inhibitors for certain PARP enzymes . Additionally, TIQ-A has been utilized in the development of inhibitors against human mono-ADP-ribosyltransferases through structure-guided design and activity profiling
Mecanismo De Acción
TIQ-A exerts its effects primarily through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). By binding to the catalytic domain of PARP1, TIQ-A prevents the enzyme from carrying out its function of ADP-ribosylation, a post-translational modification critical for DNA repair and other cellular processes . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death, which is particularly useful in cancer therapy .
Comparación Con Compuestos Similares
TIQ-A is structurally similar to other thienoisoquinolinone derivatives, such as thieno[3,2-c]isoquinolin-5(4H)-one. TIQ-A’s broad inhibition profile sets it apart, making it a versatile scaffold for developing specific inhibitors for various PARP enzymes . Other similar compounds include 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) and N-methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (N-methyl-®-salsolinol), which are known for their neurotoxic and neuroprotective properties .
Propiedades
Fórmula molecular |
C11H7NOS |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
9bH-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6,9H |
Clave InChI |
AEQZALOENRXPBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C=CSC3=NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
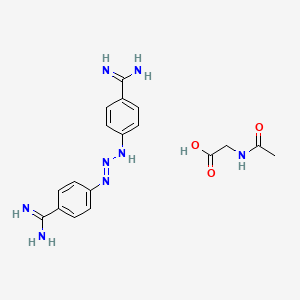
![1-(Propan-2-yl)-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12357604.png)
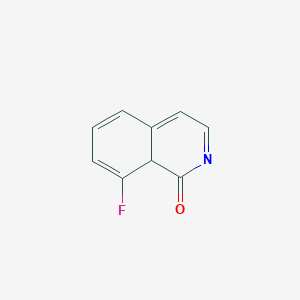
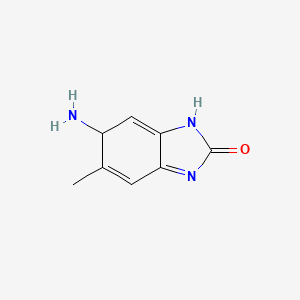
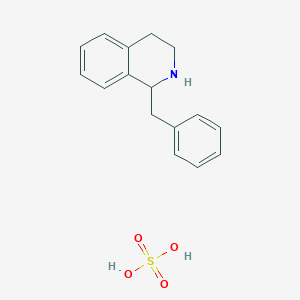
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)

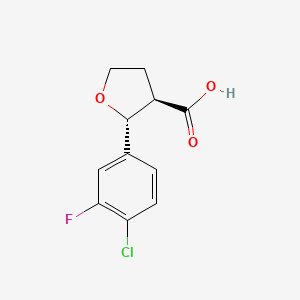
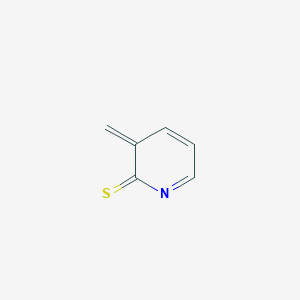
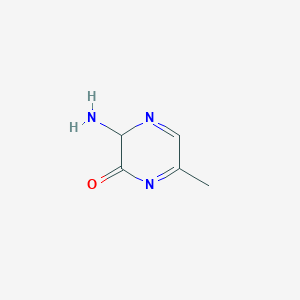
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
